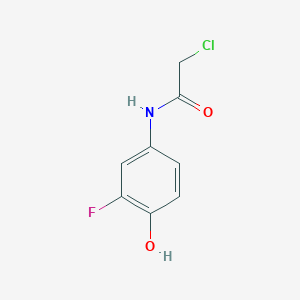![molecular formula C12H19F3N2O B7595392 (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)
(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone, also known as CT-3, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis, but it lacks the psychoactive effects associated with THC. CT-3 has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to act through the cannabinoid receptor type 2 (CB2). This compound has been shown to bind selectively to CB2 receptors and activate intracellular signaling pathways that lead to anti-inflammatory and neuroprotective effects. This compound also has a low affinity for CB1 receptors, which are mainly responsible for the psychoactive effects of THC.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. This compound also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to have analgesic effects by modulating pain signaling pathways in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its selectivity for CB2 receptors, which allows for the specific targeting of this receptor without affecting CB1 receptors. This makes this compound a useful tool for studying the physiological and pathological roles of CB2 receptors. However, one limitation of using this compound is its low potency compared to other synthetic cannabinoids, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the research on (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone. One direction is to further investigate its potential therapeutic applications in various diseases, including multiple sclerosis, Parkinson's disease, and neuropathic pain. Another direction is to explore its pharmacological properties and develop more potent analogs with improved efficacy and selectivity for CB2 receptors. Additionally, the development of novel drug delivery systems may enhance the bioavailability and therapeutic potential of this compound.
Synthesemethoden
The synthesis of (2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone involves several steps, starting with the reaction of cyclopentanone with 3-(trifluoromethyl)piperidine to form the intermediate compound 3-(trifluoromethyl)-1-cyclopentylpiperidine. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime derivative, which is subsequently reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with benzoyl chloride to form the benzoyl protected this compound, which can be deprotected using sodium methoxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Parkinson's disease, and neuropathic pain. In a study on experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, this compound was shown to reduce the clinical symptoms of the disease and inhibit the production of pro-inflammatory cytokines. In another study on a rat model of Parkinson's disease, this compound was shown to protect dopaminergic neurons from oxidative stress and improve motor function. This compound has also been shown to have analgesic effects in various animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
(2-aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O/c13-12(14,15)8-3-2-6-17(7-8)11(18)9-4-1-5-10(9)16/h8-10H,1-7,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIBCPSWSLSRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)


![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)


![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)